2-(4,5-Dichlor-2-nitrophenyl)essigsäure

Übersicht

Beschreibung

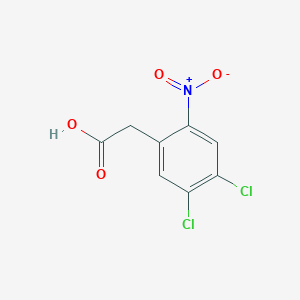

2-(4,5-Dichloro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5Cl2NO4. It is characterized by the presence of a benzene ring substituted with two chlorine atoms, a nitro group, and an acetic acid moiety. This compound is typically found as a white crystalline solid and is known for its applications in organic synthesis and research .

Wissenschaftliche Forschungsanwendungen

2-(4,5-Dichloro-2-nitrophenyl)acetic acid is utilized in several scientific research fields:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It is used in catalytic reactions to study the effects of different substituents on reaction mechanisms.

Pharmaceutical Research: The compound is investigated for its potential biological activities and as a precursor for drug development

Wirkmechanismus

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of the nitro group and the dichlorophenyl group suggests that it might interact with biological systems through electrophilic aromatic substitution or by acting as a proton donor .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate remain unknown .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid generally involves the nitration of 4,5-dichlorobenzene followed by the introduction of the acetic acid group. One common method includes the reaction of 4,5-dichloronitrobenzene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-Dichloro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols, acid catalysts like sulfuric acid

Major Products Formed

Reduction: 2-(4,5-Dichloro-2-aminophenyl)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid

- 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid

- 2-(4,5-Dichloro-2-aminophenyl)acetic acid

Uniqueness

The combination of these substituents makes it a valuable compound for studying the effects of electron-withdrawing groups on chemical reactions and biological activities .

Biologische Aktivität

Overview

2-(4,5-Dichloro-2-nitrophenyl)acetic acid (DCNPA) is an organic compound with the molecular formula C8H5Cl2NO4. It features a benzene ring substituted with two chlorine atoms, a nitro group, and an acetic acid moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and antibacterial applications.

The compound is identified as a white crystalline solid, and its synthesis often involves various chemical reactions including reduction, substitution, and esterification:

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon.

- Substitution : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

- Esterification : The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Anti-inflammatory Activity

DCNPA has been studied for its anti-inflammatory properties, particularly as a non-steroidal anti-inflammatory drug (NSAID). It functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation.

- Mechanism : The inhibition of COX-1 and COX-2 leads to a decrease in prostaglandin E2 (PGE2) levels, thereby reducing inflammation and pain.

- Research Findings : In vitro studies have shown that DCNPA exhibits significant COX-2 inhibition with IC50 values comparable to established NSAIDs like celecoxib .

| Compound | COX-2 IC50 (μM) | Reference |

|---|---|---|

| 2-(4,5-Dichloro-2-nitrophenyl)acetic acid | 0.04 ± 0.01 | |

| Celecoxib | 0.04 ± 0.01 |

Antibacterial Activity

DCNPA has also demonstrated antibacterial properties against various strains of bacteria. The compound's derivatives were tested against Gram-positive and Gram-negative bacteria.

- Case Studies : Research involving sulfonamide derivatives of DCNPA indicated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as penicillin and ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of DCNPA is influenced by its structural components. Modifications to the nitro and chloro substituents can enhance or diminish its pharmacological effects.

Eigenschaften

IUPAC Name |

2-(4,5-dichloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBVBDGBJQMRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958825 | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-90-5 | |

| Record name | 37777-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.